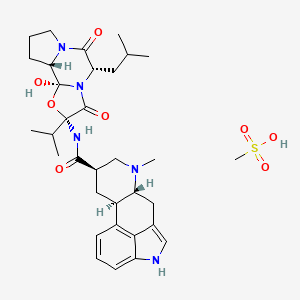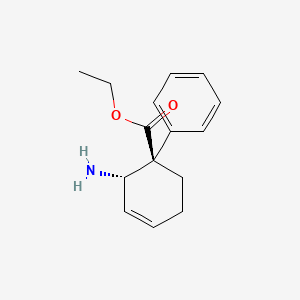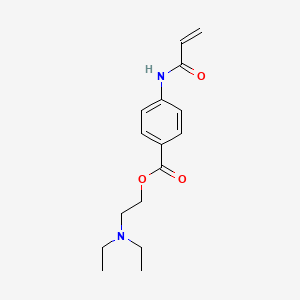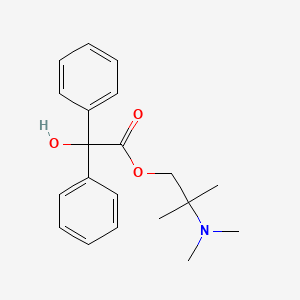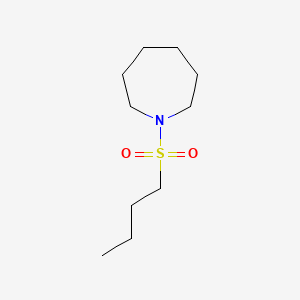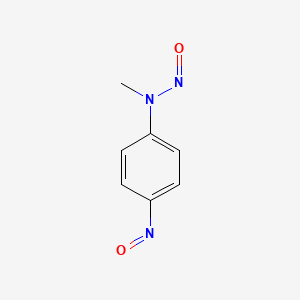
N-Methyl-N,4-dinitrosoaniline
概要
説明
N-Methyl-N,4-dinitrosoaniline is an organic compound with the molecular formula C7H7N3O2. It belongs to the class of phenylhydrazines and is characterized by the presence of nitroso groups attached to the aniline ring. This compound is known for its applications in various chemical processes and research fields .
準備方法
N-Methyl-N,4-dinitrosoaniline can be synthesized through several methods. One common synthetic route involves the nitration of N-methylaniline followed by the reduction of the nitro group to an amino group and subsequent nitrosation . The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, followed by reduction using a suitable reducing agent such as iron powder or tin chloride. The final nitrosation step is carried out using nitrous acid or sodium nitrite in an acidic medium .
化学反応の分析
N-Methyl-N,4-dinitrosoaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield amines or hydroxylamines depending on the reducing agent and conditions used.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, sodium nitrite, and reducing agents like iron powder and tin chloride. The major products formed from these reactions are nitroanilines, amines, and hydroxylamines .
科学的研究の応用
N-Methyl-N,4-dinitrosoaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: This compound is employed in the study of biological processes involving nitroso compounds and their interactions with biomolecules.
Medicine: Research on this compound includes its potential use in developing therapeutic agents and studying their mechanisms of action.
作用機序
The mechanism of action of N-Methyl-N,4-dinitrosoaniline involves its interaction with various molecular targets and pathways. It can form reactive intermediates such as free radicals, which can interact with biomolecules and affect cellular processes. The compound’s nitroso groups can undergo redox reactions, leading to the formation of reactive nitrogen species that can modulate signaling pathways and enzyme activities .
類似化合物との比較
N-Methyl-N,4-dinitrosoaniline can be compared with other similar compounds such as N,N-Dimethyl-4-nitrosoaniline and N-Nitroso-N-methyl-4-nitroaniline. These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific nitroso group arrangement, which imparts distinct chemical and biological properties .
Similar compounds include:
- N,N-Dimethyl-4-nitrosoaniline
- N-Nitroso-N-methyl-4-nitroaniline
特性
IUPAC Name |
N-methyl-N-(4-nitrosophenyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-10(9-12)7-4-2-6(8-11)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGUJLASXUBMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N=O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020839 | |
| Record name | N-Methyl-N,4-dinitrosoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-80-9 | |
| Record name | N-Methyl-N,4-dinitrosobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,4-Dinitrosomethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N,4-dinitrosoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N,4-dinitrosoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,4-DINITROSO-N-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4PP0E8KPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Methyl-N,4-dinitrosoaniline affect the properties of Butyl rubber?
A1: this compound chemically modifies Butyl rubber, leading to enhanced resilience in the resulting vulcanizates. [] This modification is effective across various vulcanizing systems and proves beneficial in both black-loaded and non-black-loaded rubber stocks. []
Q2: Does this compound impact the "structure" of carbon black within rubber composites?
A2: Yes, this compound, particularly when coupled with heat treatment, significantly reduces the "structure effects" associated with structural carbon blacks in rubber. [] These structure effects, attributed to the three-dimensional arrangement of carbon black within the rubber matrix, are minimized by this compound, similar to the effects observed with attrited blacks or silica fillers treated with specific metal soaps. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B1196181.png)
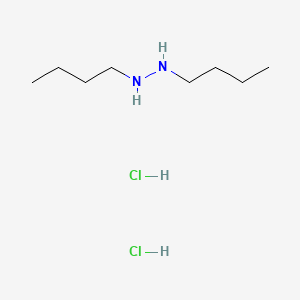
![[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate](/img/structure/B1196184.png)
